molecular formula C17H11BrO4 B2826667 2-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)-4H-chromen-4-one CAS No. 147723-08-8

2-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)-4H-chromen-4-one

Cat. No.: B2826667
CAS No.: 147723-08-8
M. Wt: 359.175
InChI Key: IDISCOUJVZXDGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)-4H-chromen-4-one is a complex organic compound that features a brominated benzo[d][1,3]dioxin moiety fused with a chromenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)-4H-chromen-4-one typically involves multi-step organic reactions. One common approach starts with the bromination of a benzo[d][1,3]dioxin precursor, followed by the formation of the chromenone ring through cyclization reactions. The reaction conditions often involve the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and solvents that are easily recyclable can also be employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)-4H-chromen-4-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzo[d][1,3]dioxin derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)-4H-chromen-4-one apart is its unique combination of the benzo[d][1,3]dioxin and chromenone structures, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse research applications .

Properties

IUPAC Name

2-(6-bromo-4H-1,3-benzodioxin-8-yl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrO4/c18-11-5-10-8-20-9-21-17(10)13(6-11)16-7-14(19)12-3-1-2-4-15(12)22-16/h1-7H,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDISCOUJVZXDGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC(=C2)Br)C3=CC(=O)C4=CC=CC=C4O3)OCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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